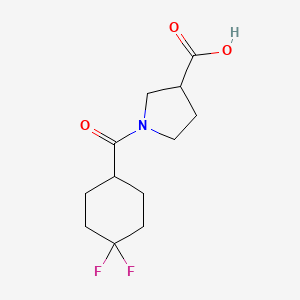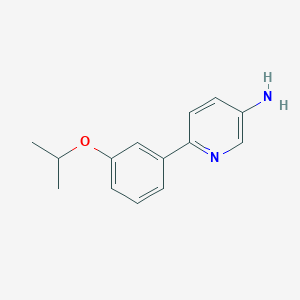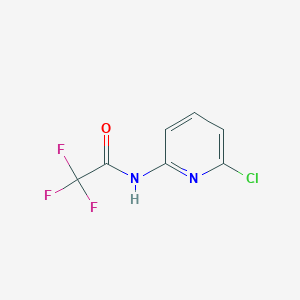
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a difluorocyclohexane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Difluorocyclohexane Moiety: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Pyrrolidine: The difluorocyclohexane derivative is then coupled with pyrrolidine-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient fluorination and coupling reactions, as well as purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorocyclohexane moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorocyclohexane derivatives.
科学研究应用
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexane moiety may enhance binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The pyrrolidine ring can contribute to the overall stability and specificity of the compound’s binding to its target, leading to modulation of biological pathways.
相似化合物的比较
- 1-(4-Fluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid
- 1-(4,4-Dichlorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid
- 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-3-carboxylic acid
Comparison: 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of two fluorine atoms on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the difluorinated compound may exhibit enhanced stability and selectivity in biological systems. The pyrrolidine ring also imparts specific stereochemical properties that can affect the compound’s interaction with molecular targets.
属性
IUPAC Name |
1-(4,4-difluorocyclohexanecarbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3/c13-12(14)4-1-8(2-5-12)10(16)15-6-3-9(7-15)11(17)18/h8-9H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYPSLOZDVRCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl[(5-methoxypyridin-3-yl)methyl]amine](/img/structure/B7974378.png)
![1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one](/img/structure/B7974384.png)





![[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B7974432.png)

![1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7974447.png)
